Dimethyl 3-methylheptanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

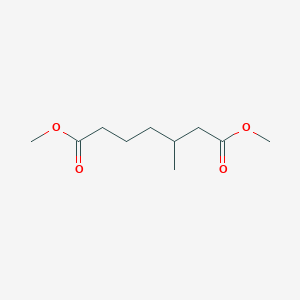

Dimethyl 3-methylheptanedioate, also known as this compound, is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Dimethyl 3-methylheptanedioate is primarily utilized in synthetic organic chemistry as a building block for more complex molecules. Its structure allows it to undergo several important reactions:

- Dieckmann Cyclization : This reaction involves the intramolecular condensation of diesters to form cyclic compounds. This compound can participate in Dieckmann cyclization, yielding a mixture of β-keto ester products. This process is significant for synthesizing cyclic structures that are foundational in many natural products and pharmaceuticals .

- Aldol Condensation : While this compound itself does not directly participate in aldol reactions, its derivatives can be synthesized through aldol condensation processes, expanding the utility of the compound in creating complex carbon frameworks .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for biologically active compounds. Research indicates that derivatives of this compound can be designed to target specific biological pathways:

- Multi-target Drug Design : Compounds derived from this compound have been explored for their potential as dual-target inhibitors in the treatment of neurodegenerative diseases such as Alzheimer’s disease. These compounds are designed to inhibit acetylcholinesterase and monoamine oxidase enzymes, which are crucial in managing symptoms associated with these conditions .

Biodiesel and Fuel Additives

The fuel industry is increasingly looking at bio-based compounds as alternatives to conventional fossil fuels. This compound can be hydrogenated to produce saturated carboxylic acids or esters that serve as effective fuel components:

- Biodiesel Production : The hydrogenation process transforms this compound into non-cyclic saturated carboxylic acids or esters that can be blended with conventional diesel fuels, enhancing their properties and reducing emissions .

- Fuel Additives : The non-cyclic esters derived from this compound have been investigated for their potential as additives to improve the performance characteristics of diesel fuels, such as cetane number and lubricity .

Case Study 1: Dieckmann Cyclization

In a study examining the Dieckmann cyclization of this compound, researchers observed that the reaction produced a mixture of β-keto esters due to the unsymmetrical nature of the diester. This case highlights the utility of this compound in generating complex cyclic structures essential for various applications in organic synthesis .

Case Study 2: Pharmaceutical Development

A recent investigation focused on synthesizing novel compounds based on this compound for Alzheimer’s treatment. The study demonstrated that certain derivatives exhibited potent inhibition against key enzymes involved in neurodegenerative processes, showcasing the compound's potential in drug development .

Analyse Chemischer Reaktionen

Dieckmann Cyclization

This intramolecular Claisen condensation is the most well-studied reaction of dimethyl 3-methylheptanedioate. Under basic conditions (e.g., NaOEt, EtOH), the diester undergoes cyclization to form a mixture of two β-keto esters .

Mechanism

-

Enolate Formation : Deprotonation at either α-carbon of the ester groups generates two distinct enolate intermediates due to the compound's unsymmetrical structure.

-

Intramolecular Nucleophilic Attack : The enolate attacks the carbonyl carbon of the opposing ester group, forming a cyclic intermediate.

-

Elimination : Expulsion of methanol yields two β-keto ester products.

Products

| Product | Structure | Formation Rationale |

|---|---|---|

| 5-Methyl-2-oxocyclohexanecarboxylate | Six-membered ring with methyl at C3 | Enolate forms at the less hindered α-carbon. |

| 4-Methyl-2-oxocyclohexanecarboxylate | Six-membered ring with methyl at C4 | Enolate forms at the methyl-adjacent α-carbon. |

The mixture arises from competing enolization pathways, with steric and electronic factors favoring the major product (approximate 9:1 ratio) .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions :

Acid-Catalyzed Hydrolysis

-

Conditions : H3O+, heat.

-

Products : 3-Methylheptanedioic acid and methanol.

-

Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and ester cleavage.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH, H2O, heat.

-

Products : Disodium 3-methylheptanedioate and methanol.

-

Application : Used to study esterase enzyme kinetics.

Transesterification

The methyl ester groups can be exchanged with other alcohols under acidic conditions:

-

Conditions : H+, excess ROH (e.g., ethanol).

-

Products : Diethyl 3-methylheptanedioate and methanol.

-

Mechanism : Alcohol nucleophile attacks the protonated carbonyl, followed by methanol elimination.

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack:

With Amines

-

Conditions : Ammonia or primary amines, heat.

-

Products : Diamides (e.g., H2NOC CH2 2 C CH3 CH2 2 CONH2).

With Grignard Reagents

-

Conditions : RMgX (e.g., CH3MgBr), anhydrous ether.

-

Products : Tertiary alcohols after acidic workup.

Decarboxylation

Thermal or base-induced decarboxylation of β-keto esters (e.g., Dieckmann products) yields cyclic ketones:

Eigenschaften

CAS-Nummer |

14226-72-3 |

|---|---|

Molekularformel |

C10H18O4 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

dimethyl 3-methylheptanedioate |

InChI |

InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3 |

InChI-Schlüssel |

HJRDWNWLAOQATD-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=O)OC)CC(=O)OC |

Kanonische SMILES |

CC(CCCC(=O)OC)CC(=O)OC |

Synonyme |

3-Methylheptanedioic acid dimethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.